An In-depth Technical Guide to the Mechanism of Action of N-ethyl-1-(4-methoxyphenyl)propan-2-amine
An In-depth Technical Guide to the Mechanism of Action of N-ethyl-1-(4-methoxyphenyl)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-1-(4-methoxyphenyl)propan-2-amine, also known as N-ethyl-p-methoxyamphetamine (PMEA), is a synthetic compound belonging to the phenethylamine class. Its chemical structure is closely related to other para-methoxylated amphetamines such as para-methoxyamphetamine (PMA) and para-methoxymethamphetamine (PMMA), compounds known for their distinct psychoactive effects and toxicological profiles.[1][2] This guide provides a comprehensive technical overview of the hypothesized mechanism of action of N-ethyl-1-(4-methoxyphenyl)propan-2-amine, drawing upon the known pharmacology of its structural analogs and established structure-activity relationships within this chemical class. Furthermore, this document outlines detailed experimental protocols for the in-vitro characterization of this compound's pharmacological profile.
Chemical Structure and Properties
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IUPAC Name: N-ethyl-1-(4-methoxyphenyl)propan-2-amine[3]
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Other Names: N-ethyl-p-methoxyamphetamine, PMEA, EMA[3]
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Chemical Formula: C₁₂H₁₉NO[4]
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Molecular Weight: 193.29 g/mol (for the free base)[4]
The structure features a phenethylamine core with a methoxy group at the para position of the phenyl ring and an ethyl group attached to the amine. These substitutions are critical in defining its pharmacological activity.
Hypothesized Mechanism of Action
Based on the pharmacological profiles of its close analogs, PMA and PMMA, N-ethyl-1-(4-methoxyphenyl)propan-2-amine is hypothesized to exert its primary effects through a dual mechanism involving the serotonin transporter (SERT) and monoamine oxidase A (MAO-A).[1][5]
Serotonin Releasing Agent (SSRA)
N-ethyl-1-(4-methoxyphenyl)propan-2-amine is predicted to function as a potent and selective serotonin releasing agent (SSRA).[6][7] This action is mediated by its interaction with the serotonin transporter (SERT). As a substrate for SERT, it is transported into the presynaptic neuron. Once inside, it disrupts the vesicular storage of serotonin and reverses the action of SERT, leading to a significant, non-vesicular release of serotonin into the synaptic cleft.[7]
Structure-activity relationship studies of N-alkylated amphetamines suggest that N-ethylation can increase potency and selectivity for SERT compared to the parent compound (PMA) or its N-methylated counterpart (PMMA).[7] Therefore, N-ethyl-1-(4-methoxyphenyl)propan-2-amine is expected to be a more potent serotonin releaser than PMA or PMMA, with comparatively weaker effects on dopamine (DAT) and norepinephrine (NET) transporters.[1][7]
Monoamine Oxidase A (MAO-A) Inhibition
Similar to PMA and PMMA, N-ethyl-1-(4-methoxyphenyl)propan-2-amine is likely a potent inhibitor of monoamine oxidase A (MAO-A).[1][5] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin. By inhibiting MAO-A, the compound prevents the breakdown of newly released serotonin, further amplifying and prolonging its presence in the synapse.[5] This dual action of serotonin release and inhibited degradation can lead to a rapid and sustained increase in synaptic serotonin levels, which is believed to be the primary driver of its psychoactive and toxic effects.[1]
The following diagram illustrates the proposed signaling pathway:
Quantitative Pharmacological Data of Analogs
| Compound | Target | Assay | Value | Source |
| PMA | Dopamine Transporter (DAT) | Monoamine Release (EC₅₀) | 166 nM | [1] |
| Norepinephrine Transporter (NET) | Monoamine Release (EC₅₀) | 867 nM | [1] | |
| Monoamine Oxidase A (MAO-A) | Inhibition (IC₅₀) | 300 - 600 nM | [1] | |
| PMMA | Serotonin Transporter (SERT) | Monoamine Release (EC₅₀) | (S)-enantiomer: 41 nM | |
| Norepinephrine Transporter (NET) | Monoamine Release (EC₅₀) | (S)-enantiomer: 147 nM | ||
| Dopamine Transporter (DAT) | Monoamine Release (EC₅₀) | (S)-enantiomer: 1,000 nM | ||
| Monoamine Oxidase A (MAO-A) | Inhibition (IC₅₀) | 1,700 nM | [2] |
Experimental Protocols for Pharmacological Characterization
To empirically determine the mechanism of action of N-ethyl-1-(4-methoxyphenyl)propan-2-amine, the following in-vitro assays are essential.
Monoamine Release Assay in Rat Brain Synaptosomes
This assay quantifies the ability of the test compound to induce the release of serotonin, dopamine, and norepinephrine from isolated nerve terminals.
Methodology:
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Synaptosome Preparation:
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Euthanize adult male Sprague-Dawley rats and rapidly dissect the brain regions of interest (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).
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Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).
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Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
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Centrifuge the resulting supernatant at 12,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
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Wash the synaptosomal pellet by resuspension in fresh sucrose buffer and repeat the centrifugation.
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Resuspend the final pellet in a physiological buffer (e.g., Krebs-Ringer buffer).
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Neurotransmitter Loading:
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Incubate aliquots of the synaptosomal suspension with a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) for 30 minutes at 37°C to allow for uptake.
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Release Assay:
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Wash the loaded synaptosomes to remove excess radiolabel.
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Resuspend the synaptosomes in fresh buffer and add varying concentrations of N-ethyl-1-(4-methoxyphenyl)propan-2-amine.
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Incubate for 10-20 minutes at 37°C.
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Terminate the release by rapid filtration through glass fiber filters.
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Measure the radioactivity in the filtrate (released neurotransmitter) and on the filter (retained neurotransmitter) using liquid scintillation counting.
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Data Analysis:
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Calculate the percentage of neurotransmitter release for each concentration of the test compound.
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Determine the EC₅₀ value (the concentration that produces 50% of the maximal release) by non-linear regression analysis.
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Radioligand Binding Assay for Monoamine Transporters
This assay determines the affinity of the test compound for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.
Methodology:
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Membrane Preparation:
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Prepare cell membranes from cell lines stably expressing human SERT, DAT, or NET, or use rat brain synaptosomes as described above.
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Homogenize cells or synaptosomes in a suitable buffer and centrifuge to pellet the membranes.
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Wash the membrane pellet and resuspend in binding buffer.
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Binding Assay:
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In a 96-well plate, combine the membrane preparation, a specific radioligand for the transporter of interest (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]nisoxetine for NET), and varying concentrations of N-ethyl-1-(4-methoxyphenyl)propan-2-amine.
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Incubate at room temperature for a specified time to reach equilibrium.
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Terminate the binding by rapid filtration over glass fiber filters pre-soaked in polyethyleneimine to reduce non-specific binding.
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Wash the filters with ice-cold wash buffer to remove unbound radioligand.
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Data Analysis:
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Measure the radioactivity retained on the filters using liquid scintillation counting.
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Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
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Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Fluorometric Monoamine Oxidase A (MAO-A) Inhibition Assay
This assay measures the ability of the test compound to inhibit the enzymatic activity of MAO-A.
Methodology:
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Assay Preparation:
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Use a commercially available MAO-A inhibitor screening kit or prepare the necessary reagents. Key components include a source of MAO-A enzyme (e.g., recombinant human MAO-A or rat liver mitochondria), a substrate (e.g., kynuramine or tyramine), and a detection system that measures the product of the enzymatic reaction (e.g., hydrogen peroxide).
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Inhibition Assay:
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In a 96-well black plate, add the MAO-A enzyme and varying concentrations of N-ethyl-1-(4-methoxyphenyl)propan-2-amine.
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Pre-incubate for a short period to allow the inhibitor to interact with the enzyme.
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Initiate the enzymatic reaction by adding the MAO-A substrate and the detection reagents.
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Incubate at 37°C, protected from light.
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Data Analysis:
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Measure the fluorescence signal at appropriate excitation and emission wavelengths. The signal is proportional to the amount of product formed.
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Calculate the percentage of MAO-A inhibition for each concentration of the test compound.
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Determine the IC₅₀ value by non-linear regression analysis.
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Conclusion
The available evidence strongly suggests that N-ethyl-1-(4-methoxyphenyl)propan-2-amine acts as a potent serotonin releasing agent and a monoamine oxidase A inhibitor. This dual mechanism likely leads to a pronounced and sustained elevation of synaptic serotonin, which is consistent with the effects of its better-characterized analogs, PMA and PMMA. The N-ethyl substitution is predicted to enhance its selectivity for the serotonin transporter. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this hypothesized mechanism of action and for the comprehensive characterization of the pharmacological profile of this compound. Such studies are crucial for understanding its potential psychoactive effects and toxicological risks.
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Canal, C. E., & Murnane, K. S. (2018). Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. ACS chemical neuroscience, 9(7), 1847–1858. Available from: [Link].
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- Green, A. L., & El Hait, M. A. (1980). p-Methoxyamphetamine is a potent reversible inhibitor of type A monoamine oxidase in vitro and in vivo. Journal of pharmacy and pharmacology, 32(4), 262–266.
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SWGDRUG. p-METHOXYAMPHETAMINE. Available from: [Link].
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mzCloud. N Ethyl 4 methoxyamphetamine. Available from: [Link].
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